3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This specific compound integrates a piperazine moiety, which is often associated with enhanced pharmacological effects due to its ability to interact with various biological targets.
The compound has been synthesized and studied in various research articles focused on the development of new pharmaceutical agents, particularly those exhibiting significant biological activity. The synthesis methods and biological evaluations have been documented in scientific literature, highlighting its potential applications in medicinal chemistry .
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can be classified as follows:
The synthesis of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves several key steps:
The molecular structure of 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can be described as follows:
The structural representation can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and functional groups.
The compound can participate in various chemical reactions typical for both coumarins and piperazines:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
The mechanism of action for 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is likely multifaceted:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide essential data for confirming structure and purity .
3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has potential applications in several scientific fields:
The coumarin (2H-chromen-2-one) scaffold is a structurally versatile heterocyclic framework recognized as a "privileged structure" in drug design due to its broad pharmacomodulation capacity, natural abundance, and proven clinical utility. Naturally occurring coumarins are biosynthesized from phenylpropanoid pathways via ortho-hydroxylation, isomerization, and lactonization of cinnamic acid derivatives [5]. This moiety’s significance stems from its balanced physicochemical properties: a planar aromatic ring system facilitates π-π stacking with biological targets, while the lactone carbonyl acts as a hydrogen bond acceptor. These features enable coumarins to interact with diverse enzymes and receptors, as demonstrated by anticoagulants like warfarin (vitamin K antagonist), DNA gyrase inhibitor novobiocin, and choleretic agent umbelliferone [5] [10].
Modern medicinal chemistry exploits coumarin’s synthetic flexibility to develop kinase inhibitors, antimicrobials, and neuroprotective agents. The scaffold accommodates substitutions at C-3, C-4, C-6, C-7, or C-8 without losing topological integrity, enabling precise modulation of target affinity and selectivity [10]. For example, 8-methoxy substitution—as featured in the subject compound—enhances electron density in the fused benzene ring, promoting hydrophobic interactions with target proteins like monoamine oxidase (MAO) or acetylcholinesterase (AChE) [8]. Computational studies confirm that coumarin derivatives exhibit favorable binding energies (-18 to -25 kcal/mol) with neurodegenerative disease targets, underscoring their relevance in central nervous system (CNS) drug design [8].
Table 1: Clinically Exploited Coumarin Derivatives and Their Targets
Compound | Substitution Pattern | Primary Target | Therapeutic Application |
---|---|---|---|
Warfarin | 4-Hydroxy | Vitamin K epoxide reductase | Anticoagulant |
Novobiocin | 7-Di-O-methyl; 4-amino | DNA gyrase (GyrB) | Antibiotic |
Acenocoumarol | 4-Hydroxy-3-nitro | Vitamin K reductase | Antithrombotic |
Umbelliferone | 7-Hydroxy | Ca²⁺ channels | Choleretic |
Subject Compound | 8-Methoxy; 3-piperazine | Polypharmacology (e.g., kinases) | Investigational (neuro/CNS) |
Piperazine integration into pharmacophores addresses two critical challenges in drug development: optimizing aqueous solubility and enhancing target engagement kinetics. As a diazabicyclic system, piperazine offers two protonatable nitrogen atoms (pKa ~5.5 and ~9.5), enabling salt formation and pH-dependent solubility. In the subject compound, the 4-(2-hydroxyethyl)piperazine moiety is conjugated to coumarin’s C-3 position via a carbonyl linker, forming a semi-rigid amide bond. This design capitalizes on piperazine’s role as a "solubility-enhancing pharmacophore" while preserving conformational flexibility for target binding [2] [7].
Piperazine-containing drugs like the PARP inhibitor olaparib demonstrate improved blood-brain barrier (BBB) penetration due to moderate lipophilicity (logP 1.4–2.1) and hydrogen-bonding capacity [2]. Hybridization strategies often position piperazine as a terminal or linker group to engage residues in enzymatic pockets. For instance, in autotaxin inhibitors, piperazine-1-carboxamide forms critical hydrogen bonds with catalytic zinc ions and tyrosine residues (e.g., Y356, F275) [4]. Molecular dynamics simulations of similar coumarin-piperazine conjugates reveal stable RMSD values (2–3 Å over 80 ns), indicating persistent target residence times crucial for sustained pharmacological effects [3] [7].
Table 2: Pharmacokinetic Advantages of Piperazine Hybridization in Drug Design
Property Enhanced | Mechanism | Example Compound | Effect |
---|---|---|---|
Aqueous Solubility | Protonation at physiological pH | Olaparib | >5-fold ↑ vs non-piperazine analogs |
BBB Penetration | Balanced logD (1.5–2.5) and H-bond donor count | Norfloxacin | CSF:plasma ratio = 0.8 |
Target Residence Time | Stable salt bridges with aspartate/glutamate | Autotaxin inhibitors [4] | Kd < 50 nM |
Metabolic Stability | Resistance to CYP3A4 oxidation | Vortioxetine | t₁/₂ = 66 hours |
8-Methoxy Group: The methoxy (-OCH₃) substituent at C-8 of the coumarin core critically modulates electronic, steric, and metabolic properties. Electronically, it acts as a strong π-donor, increasing electron density in the fused benzene ring and enhancing hydrophobic interactions with target proteins like mTOR or kinases [1] [3]. Metabolically, methoxy groups resist glucuronidation and sulfation better than phenolic hydroxy groups, thereby extending plasma half-life. In resveratrol analogs, para-methoxy substitution reduced CYP-mediated oxidation, increasing metabolic stability by 40% compared to hydroxylated counterparts [3]. For the subject compound, 8-methoxy placement avoids steric clashes in enzymatic binding pockets while contributing to a logP increase of ~0.5 units, optimizing membrane permeability [1] [5].
2-Hydroxyethyl Piperazine Tail: The hydroxyethyl (-CH₂CH₂OH) extension on the piperazine ring introduces dual functionality: hydrophilicity for solubility and a hydrogen-bonding site for target engagement. The hydroxyl group’s polarity counterbalances the lipophilic coumarin core, yielding a balanced logD ~1.8, favorable for oral absorption. Pharmacokinetic studies of HPMA copolymers bearing hydroxyethyl motifs show a 3-fold extension in plasma half-life (t₁/₂ = 8.2 h vs 2.7 h for non-hydroxylated analogs) due to reduced renal clearance and resistance to oxidative metabolism [9]. Additionally, molecular dynamics simulations confirm that the hydroxyethyl group stabilizes protein-ligand complexes via hydrogen bonds with residues like Thr231 in AChE or Asp320 in mTOR, improving binding affinity by 20–30% [3] [7] [9].
Table 3: Substituent Effects on Pharmacokinetic Parameters
Substituent | Key Property Influenced | Direction of Change | Magnitude of Effect |
---|---|---|---|
8-Methoxy | Lipophilicity (logP) | Increase | ΔlogP +0.4–0.6 |
8-Methoxy | Metabolic Stability | Increase vs -OH | t₁/₂ ↑ 40% [3] |
2-Hydroxyethyl | Aqueous Solubility | Increase | >50 mg/mL vs <5 mg/mL [9] |
2-Hydroxyethyl | Plasma Half-Life | Increase | 3-fold ↑ (HPMA conjugates) [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1